molecular formula C21H16F3N7O2S B14122688 N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1210196-10-3

N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14122688
CAS No.: 1210196-10-3
M. Wt: 487.5 g/mol
InChI Key: CBMFPCUWVUKGMV-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, a trifluoromethoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyridine and Pyrimidine Rings: These rings can be introduced through nucleophilic substitution reactions.

    Attachment of the Trifluoromethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce amines.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activities compared to similar compounds.

Properties

CAS No.

1210196-10-3

Molecular Formula

C21H16F3N7O2S

Molecular Weight

487.5 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C21H16F3N7O2S/c22-21(23,24)33-16-7-5-15(6-8-16)31-17(13-34-20-26-10-3-11-27-20)18(29-30-31)19(32)28-12-14-4-1-2-9-25-14/h1-11H,12-13H2,(H,28,32)

InChI Key

CBMFPCUWVUKGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC(F)(F)F)CSC4=NC=CC=N4

Origin of Product

United States

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